2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)
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Overview
Description
2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) is a complex organic compound belonging to the class of 1,8-naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core substituted with dimethyl groups and ethan-1-ol moieties. The naphthyridine core is known for its diverse biological activities and photochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . For instance, one method involves the condensation of 2,6-diaminopyridine with 3-oxo-butyraldehyde dimethyl acetal, followed by oxidation and deprotection steps .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity while ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents, and various alkyl halides for substitution reactions . The conditions often involve specific solvents and temperatures to facilitate the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield corresponding aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the naphthyridine core .
Scientific Research Applications
2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) has a wide range of scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its biological activities . Additionally, it finds applications in materials science, such as in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors . Its unique structure also makes it a valuable ligand in coordination chemistry .
Mechanism of Action
The mechanism of action of 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The naphthyridine core can intercalate with DNA, affecting various biological processes . Additionally, it can act as a ligand, binding to metal ions and influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other 1,8-naphthyridine derivatives such as 2,7-dimethyl-1,8-naphthyridine, 4-hydroxy-2,7-dimethyl-1,8-naphthyridine, and Schiff bases of 1,8-naphthyridine .
Uniqueness: What sets 2,2’-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol) apart is its specific substitution pattern and the presence of ethan-1-ol moieties. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
91860-11-6 |
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Molecular Formula |
C14H19N3O2 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2-[(5,7-dimethyl-1,8-naphthyridin-2-yl)-(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C14H19N3O2/c1-10-9-11(2)15-14-12(10)3-4-13(16-14)17(5-7-18)6-8-19/h3-4,9,18-19H,5-8H2,1-2H3 |
InChI Key |
ODHZPRLNTDJPSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)N(CCO)CCO)C |
Origin of Product |
United States |
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